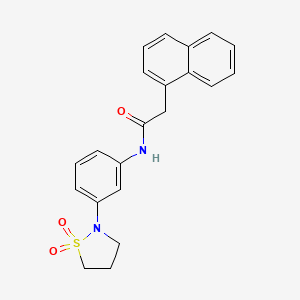
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. The isothiazolidine moiety contributes significantly to the biological activity of the compound. Recent advancements in green chemistry have facilitated the synthesis of such compounds using environmentally friendly methods, which enhance the efficiency and yield of the desired products .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole and naphthalene rings have demonstrated significant antibacterial and antifungal activities. In particular:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain naphthalene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : The same classes of compounds have also been tested against fungi such as Candida albicans, with promising results indicating substantial antifungal properties .
Cytotoxicity and Anticancer Activity
Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. The presence of both the isothiazolidine and naphthalene moieties appears crucial for enhancing its anticancer potential. For instance:
- Cytotoxic Studies : Compounds within similar structural frameworks have exhibited cytotoxicity against cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), with IC50 values indicating effective inhibition at low concentrations .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Protein Interaction : Docking studies suggest that the compound may interact with specific protein targets involved in cell signaling pathways, potentially inhibiting their activity, which is critical for cancer cell proliferation .
- Reactive Oxygen Species (ROS) : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
科学的研究の応用
Medicinal Chemistry
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.
- Anticancer Properties : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key enzymes like Cyclin-dependent kinase 2 (CDK2) . It has shown promising results in vitro against various cancer cell lines.
Biological Studies
The compound serves as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets enables researchers to explore mechanisms of action related to disease processes:
- Antioxidant Activity : It has demonstrated the capability to scavenge free radicals, thereby reducing oxidative stress within cells.
Material Science
In addition to biological applications, this compound is being utilized in the development of new materials. Its unique structural characteristics make it suitable for creating polymers and coatings with specific properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
特性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(14-17-8-3-7-16-6-1-2-11-20(16)17)22-18-9-4-10-19(15-18)23-12-5-13-27(23,25)26/h1-4,6-11,15H,5,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFSNXLPSQAFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














